![molecular formula C13H19N B2863808 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-61-4](/img/structure/B2863808.png)
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .
Molecular Structure Analysis
The molecular structure of “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .Scientific Research Applications
Organic Compound Research
“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is an organic compound that is used in various scientific research . It is a secondary amine, which means it has a nitrogen atom with two substituents and one lone pair of electrons .
Synthesis of Bio-based Polyesters
This compound has been used in the synthesis of bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) . The introduction of 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline units into these polyesters can increase their glass transition temperature and improve their mechanical properties .
Antioxidant Properties
Quinoline derivatives, such as “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline”, have been found to have powerful antioxidant properties . These properties can be significantly helpful in neuroprotection against diseases like Parkinsonism .
Metal Chelation
Quinoline derivatives can also act as metal chelators . They can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Material Science
In material science, “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” can be used to modify the properties of materials. For example, it can be used to increase the transparency of semi-crystalline polyesters .
Barrier Properties
The introduction of “2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” units into polyesters can affect their barrier properties . Although the oxygen and carbon dioxide barrier properties of the polyesters are decreased, the modified copolyesters still show good barrier properties .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .
Mode of Action
It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .
properties
IUPAC Name |
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHCTXGGHZXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline |
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